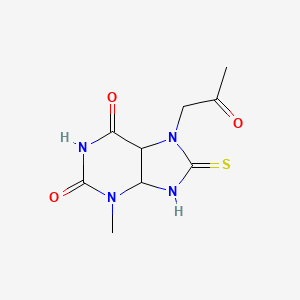
1-(6-chloropyridazin-3-yl)-N-propylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or a 1,4-dihydroxy compound.
Chlorination: The pyridazine ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Piperidine Introduction: The chlorinated pyridazine is reacted with piperidine to introduce the piperidine moiety.
Carboxylation: The piperidine derivative is then carboxylated to form the carboxylic acid.
Amidation: Finally, the carboxylic acid is reacted with propylamine to form the propylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyridazine derivatives.
Industrial Applications: The compound may be used in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-methyl-carbamic acid tert-butyl ester
- 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ol
- 1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid
Uniqueness
1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid propylamide is unique due to its specific substitution pattern and the presence of the propylamide group. This structural feature may confer distinct biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H19ClN4O |
|---|---|
Molecular Weight |
282.77 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-propylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H19ClN4O/c1-2-7-15-13(19)10-4-3-8-18(9-10)12-6-5-11(14)16-17-12/h5-6,10H,2-4,7-9H2,1H3,(H,15,19) |
InChI Key |
LTRUNPAFKFFEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


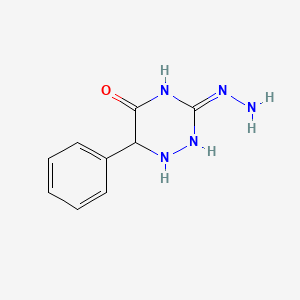
![(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B12216115.png)
![5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12216118.png)
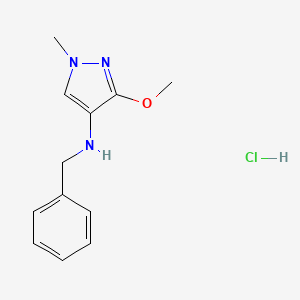
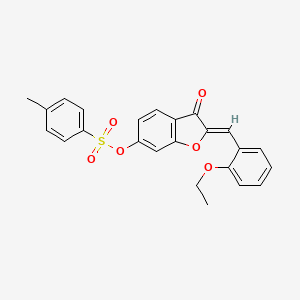
![1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216143.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B12216151.png)
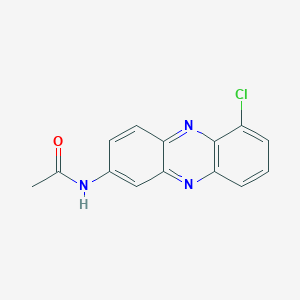
![6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12216156.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216164.png)
![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216172.png)


